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This technical guide provides an in-depth examination of Sphingosine Kinase 2 (SphK2), a

critical enzyme in sphingolipid metabolism, and its complex role in the pathogenesis of

neuroinflammatory diseases. SphK2's unique subcellular localization and multifaceted

functions position it as a promising, albeit challenging, therapeutic target for conditions such as

Multiple Sclerosis, Alzheimer's Disease, and Parkinson's Disease. This document synthesizes

current research, presenting quantitative data, detailed experimental protocols, and key

signaling pathways to support ongoing research and drug development efforts.

Introduction to Sphingolipid Metabolism and SphK2
Sphingolipids are a class of bioactive lipids that serve as both structural components of cell

membranes and critical signaling molecules. The balance between different sphingolipid

metabolites is crucial for cellular homeostasis, and its dysregulation is implicated in numerous

diseases. At a key node of this metabolic pathway are the sphingosine kinases, SphK1 and

SphK2, which catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate

(S1P)[1][2].

While SphK1 is primarily a cytoplasmic enzyme associated with pro-survival signals, SphK2

has a more complex profile. It is found in multiple subcellular compartments, including the

nucleus, mitochondria, and endoplasmic reticulum, where it can exert distinct and sometimes

opposing functions[1][2]. This compartmentalization is central to its role in neuroinflammation,

allowing it to participate in a range of processes from epigenetic regulation to apoptosis.
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The Dual and Context-Dependent Role of SphK2 in
Inflammation
The role of SphK2 in inflammation is not straightforward and appears to be highly context-

dependent, leading to seemingly contradictory findings in the literature. Evidence suggests

SphK2 can exert both pro- and anti-inflammatory effects, a duality that is critical for drug

development professionals to understand.

Anti-Inflammatory and Protective Roles:

Studies using SphK2 knockout (SphK2-/-) mice have often pointed to an anti-inflammatory or

protective role. For instance, SphK2-deficient mice exhibit enhanced brain damage in

models of cerebral ischemia, suggesting a neuroprotective function[1]. Similarly, data from

SphK2-/- mice suggest it may act as an anti-inflammatory lipid kinase[1][2]. This is

complicated, however, by the observation that SphK1 expression can be upregulated in

SphK2-/- mice, potentially compensating for its loss and confounding the interpretation[1][2].

Pro-Inflammatory Roles:

In contrast, studies utilizing pharmacological inhibitors of SphK2 often reveal a pro-

inflammatory function. Inhibition of SphK2 has been shown to produce anti-inflammatory

effects in models of Crohn's disease and renal inflammation[1][2]. In microglial cell lines,

selective inhibitors for both SphK1 and SphK2 strongly reduced the LPS-induced production

of pro-inflammatory cytokines like TNF-α and IL-1β, indicating a pro-inflammatory role for

both kinases in this context[3][4].

This discrepancy may be explained by several factors:

Compensatory Mechanisms: Genetic deletion can trigger long-term compensatory changes,

such as the observed increase in SphK1 in SphK2-/- mice[1][2].

Subcellular S1P Pools: SphK2 generates distinct pools of S1P in the nucleus, mitochondria,

and ER. The function of this S1P depends on its location. Nuclear S1P, for example, has

been shown to inhibit histone deacetylases (HDACs), an epigenetic mechanism that can

promote the expression of pro-inflammatory genes[1].
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Cell-Type Specificity: The function of SphK2 can differ between cell types, such as neurons,

microglia, and astrocytes.

This duality underscores the importance of carefully selecting experimental models and

considering the specific cellular context when investigating SphK2 as a therapeutic target.

SphK2 in Key Neuroinflammatory Diseases
Multiple Sclerosis (MS)
Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for MS.

Studies in this model suggest that SphK2 is a relevant therapeutic target. The approved MS

drug Fingolimod (FTY720) is a prodrug that requires phosphorylation by SphK2 to become

active, highlighting the kinase's central role in S1P receptor modulation therapies[1]. In EAE

models, EAE-induced mice showed a decrease in SphK2 expression in the spinal cord, which

was associated with an increase in IL-1β and SphK1[5].

Alzheimer's Disease (AD)
The role of SphK2 in AD is complex, with evidence suggesting both detrimental and protective

functions. Several studies report a dysregulation of SphK2 in the AD brain.

Expression and Localization: One study found that while overall SphK2 activity declines in

the hippocampus and temporal cortex of AD patients, there is a preferential localization of

SphK2 to the nucleus[6]. This shift is significant, as nuclear SphK2/S1P can have adverse

effects on gene regulation. Specifically, a decrease in cytosolic SphK2 expression was found

to be inversely correlated with the amount of amyloid plaque deposits in the frontal cortex,

entorhinal cortex, and CA1 region of the hippocampus[1]. Furthermore, an increase in a

cleaved form of SphK2 was positively correlated with Aβ levels in the frontal cortex and

hippocampus[1].

Amyloid Beta (Aβ) Pathology: In a mouse model of AD, genetic deletion of SphK2

surprisingly reduced Aβ deposition and associated epileptiform activity[1]. However, this

came at a cost, as SphK2 deletion also exacerbated hippocampal volume loss,

demyelination, and memory deficits, suggesting a protective role for the kinase in

maintaining neuronal integrity despite its contribution to plaque formation[1][5][7].
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Parkinson's Disease (PD)
Research into SphK2's role in Parkinson's Disease is an emerging area. PD is characterized by

the loss of dopaminergic neurons in the substantia nigra. In the MPTP mouse model of PD, a

marked decrease in the mRNA expression of both SphK1 and SphK2 was observed in the

substantia nigra[8]. This downregulation of sphingosine kinases was accompanied by a

significant increase in the expression of the pro-inflammatory cytokine TNF-α, suggesting that

altered sphingolipid metabolism is a component of the neuroinflammatory pathology in this

disease[8].

Quantitative Data Summary
The following tables summarize key quantitative findings regarding SphK2 in various models of

neuroinflammatory disease.

Table 1: SphK2 Expression and Activity in Neuroinflammatory Disease Models
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Disease
Model/Context

Analyte/Parameter
Measured

Key Quantitative
Finding

Reference(s)

Alzheimer's Disease

(Human)

Cytoplasmic
SphK2 Expression
vs. Amyloid
Deposits

Negative
correlation
between % of
SphK2 positive
neurons and Aβ
surface percentage
in frontal cortex
(r=-0.037, p=0.007),
entorhinal cortex
(r=-0.062, p<0.001),
and CA1 (r=-0.29,
p<0.001).

[1]

Alzheimer's Disease

(Human)

Cleaved SphK2 vs. Aβ

Levels

Positive correlation

between cleaved

SphK2 and Aβ*27

levels in frontal cortex

(r=0.35, p=0.016) and

hippocampus (r=0.48,

p=0.003).

[1]

Alzheimer's Disease

(Human)

Nuclear vs.

Cytoplasmic SphK2

Staining

Nuclear/Cytoplasmic

staining surface ratio

significantly increased

in AD neurons vs.

controls in frontal

cortex (~125% vs

~75%), entorhinal

cortex (~110% vs

~60%), and CA1

(~110% vs ~70%).

[9]

Parkinson's Disease

(MPTP Mouse Model)

SphK2 mRNA

Expression

(Substantia Nigra)

Marked decrease in

SphK2 mRNA

expression compared

to control mice.

[8]
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Disease
Model/Context

Analyte/Parameter
Measured

Key Quantitative
Finding

Reference(s)

Multiple Sclerosis

(EAE Mouse Model)

SphK2 Protein

Expression (Spinal

Cord)

Significant decrease

in SphK2 protein

expression in EAE-

induced mice

compared to controls.

[5]

| LPS-Stimulated Microglia (BV2 cells) | TNF-α & IL-1β mRNA | Pre-treatment with a selective

SphK2 inhibitor (SLM6031434) strongly reduced LPS-induced TNFα and IL-1β mRNA

production. |[3][4] |

Table 2: Effects of SphK2 Modulation on Inflammatory Cytokines
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Model System Modulation
Cytokine(s)
Measured

Key
Quantitative
Finding

Reference(s)

SphK2-/-

Mouse Model

(Systemic

Inflammation)

Genetic
Knockout

Plasma TNF-α,
IL-6, MCP-1

Diminished
levels of all
measured pro-
inflammatory
cytokines
compared to
wild-type mice
post-infection.

[10]

Alzheimer's

Disease

(PS1/APPsw

Mouse Model)

Transgenic

Model

Brain TNF-α, IL-

6, IL-1α, GM-

CSF

Significant

increase in pro-

inflammatory

cytokines

compared to

control

littermates; levels

correlated

positively with

both soluble and

insoluble Aβ.

[11]

| Parkinson's Disease (MPTP Mouse Model) | Toxin-induced Model | TNF-α mRNA (Substantia

Nigra) | Marked increase in TNF-α expression accompanied the downregulation of SphK2. |[8] |

Key Signaling Pathways
SphK2 exerts its influence through several interconnected signaling pathways. Its ability to

generate S1P in specific subcellular locations is key to its diverse functions.

Nuclear S1P and Epigenetic Regulation
One of the most well-defined intracellular roles for SphK2 is in the nucleus. Nuclear SphK2

generates S1P that directly interacts with and inhibits the activity of Class I histone

deacetylases, specifically HDAC1 and HDAC2. This inhibition prevents the removal of acetyl
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groups from histones, leading to a more open chromatin structure and enhanced transcription

of target genes, which can include pro-inflammatory genes.

Nucleus

SphK2 S1P
 Catalyzes

Sphingosine
 Substrate

HDAC1/HDAC2
 Inhibits

Histones (acetylated)
 Deacetylates Pro-inflammatory

Gene Transcription
 Promotes

Inflammatory
Stimulus
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SphK2-mediated epigenetic regulation via HDAC inhibition.
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Microglial Activation and NF-κB Signaling
In microglia, the resident immune cells of the CNS, SphK signaling is implicated in the pro-

inflammatory response to stimuli like lipopolysaccharide (LPS). Both SphK1 and SphK2

contribute to the activation of the NF-κB pathway, a master regulator of inflammatory gene

expression. Inhibition of SphK2 can suppress the production of NF-κB-dependent cytokines

such as TNF-α and IL-1β.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of

SphK2 in neuroinflammation.

Protocol: Radiolabeling-Based SphK2 Activity Assay
This method measures SphK2 activity by quantifying the incorporation of radiolabeled

phosphate from [γ-³²P]ATP or [γ-³³P]ATP into S1P.

Materials:

Tissue or cell lysate containing SphK2

SphK2 Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM KCl, 10 mM MgCl₂, 1 mM 2-

mercaptoethanol, 1 mM EDTA, protease/phosphatase inhibitors)

D-erythro-sphingosine (substrate)

[γ-³²P]ATP or [γ-³³P]ATP

P81 phosphocellulose cation exchange paper

75 mM orthophosphoric acid

Acetone

Scintillation fluid and counter

Procedure:
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Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mixture. For a

200 µL final reaction volume, combine:

100 µL of 2x SphK2 Reaction Buffer.

Lysate (e.g., 2-10 µg of total protein).

D-erythro-sphingosine (final concentration 5-10 µM).

Add inhibitor or vehicle (e.g., DMSO) if screening compounds.

Add nuclease-free water to bring the volume to 190 µL.

Initiate Reaction: Start the reaction by adding 10 µL of [γ-³²P]ATP (final concentration ~10

µM).

Incubation: Incubate the reaction at 37°C for 30 minutes.

Stop Reaction: Stop the reaction by placing the tubes on ice.

Spotting: Spot an aliquot (e.g., 50 µL) of the reaction mixture onto a 2x2 cm square of P81

phosphocellulose paper.

Washing: Wash the P81 paper three times for 5 minutes each in a beaker containing 75 mM

orthophosphoric acid with gentle swirling. This removes unincorporated [γ-³²P]ATP.

Dehydration: Briefly soak the washed P81 paper in acetone for 2 minutes to dehydrate.

Drying: Air dry the P81 paper completely.

Quantification: Place the dried paper into a scintillation vial, add scintillation fluid, and

measure the bound radioactivity using a liquid scintillation counter. The counts are

proportional to the amount of ³²P-S1P produced and thus to SphK2 activity.

Protocol: LC-MS/MS Quantification of S1P in Brain
Tissue
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This protocol outlines a robust method for extracting and quantifying S1P from brain tissue

using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

Brain tissue (~50 mg)

Internal Standard (e.g., C17-S1P)

Methanol, Chloroform, HCl

LC-MS/MS system (e.g., triple-quadrupole mass spectrometer)

Reversed-phase C18 HPLC column

Procedure:

Tissue Homogenization: Homogenize the weighed brain tissue in a suitable buffer on ice.

Spiking Internal Standard: Add a known amount of C17-S1P internal standard to the

homogenate to account for extraction efficiency.

Lipid Extraction:

Add methanol and chloroform to the homogenate under acidified conditions (e.g., using

HCl). A common ratio is 2:1:0.8 (v/v/v) of chloroform:methanol:homogenate.

Vortex thoroughly and centrifuge to separate the phases.

Carefully collect the lower organic phase containing the lipids.

Solvent Evaporation: Evaporate the solvent from the organic phase under a stream of

nitrogen gas.

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS

analysis, such as 80% methanol.

LC-MS/MS Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 18 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inject the reconstituted sample onto a reversed-phase C18 column.

Use a step-gradient elution profile with mobile phases typically consisting of

methanol/water/formic acid with ammonium formate.

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion

transition for S1P (e.g., m/z 380.3 → 264.2) and the internal standard C17-S1P.

Quantification: Create a standard curve using known concentrations of S1P. Quantify the

S1P in the sample by comparing its peak area to that of the internal standard and

interpolating from the standard curve.

Protocol: Immunohistochemistry (IHC) for SphK2 and
Microglia in Brain Tissue
This protocol provides a general framework for fluorescent IHC on paraffin-embedded or

cryosectioned mouse brain tissue.

Materials:

Fixed (e.g., 4% PFA), paraffin-embedded or cryopreserved brain tissue sections on slides.

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

Blocking Buffer (e.g., PBS with 5% Normal Donkey Serum and 0.3% Triton X-100).

Primary Antibodies:

Rabbit anti-SphK2 (e.g., Sigma, Ref. SAB4502433, typical dilution 1:50)[12]

Goat anti-Iba1 (for microglia, typical dilution 1:500)

Fluorophore-conjugated Secondary Antibodies (e.g., Donkey anti-Rabbit Alexa Fluor 594,

Donkey anti-Goat Alexa Fluor 488).

DAPI (for nuclear counterstain).
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Mounting Medium.

Procedure:

Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene (2x 5

min), followed by a graded ethanol series (100%, 95%, 70%, 50%; 3 min each), and finally in

distilled water.

Antigen Retrieval: Immerse slides in pre-heated Antigen Retrieval Buffer (e.g., citrate buffer

pH 6.0) and heat in a steamer or water bath at 95-100°C for 20-30 minutes. Let slides cool to

room temperature.

Permeabilization: Wash slides 3x 5 min in PBS. Incubate with PBS containing 0.3% Triton X-

100 for 10-15 minutes.

Blocking: Wash slides 3x 5 min in PBS. Incubate sections with Blocking Buffer for 1 hour at

room temperature in a humidified chamber to block non-specific antibody binding.

Primary Antibody Incubation: Dilute primary antibodies (anti-SphK2 and anti-Iba1) in

Blocking Buffer. Apply the antibody solution to the sections and incubate overnight at 4°C in

a humidified chamber.

Washing: Wash slides 3x 10 min in PBS.

Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies in

Blocking Buffer. Apply to sections and incubate for 1-2 hours at room temperature, protected

from light.

Washing: Wash slides 3x 10 min in PBS, protected from light.

Counterstaining: Incubate sections with DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes.

Final Wash and Mounting: Wash slides briefly in PBS. Coverslip the sections using an anti-

fade mounting medium.

Imaging: Visualize the staining using a fluorescence or confocal microscope with appropriate

filters.
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Visualizations of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a

SphK2 inhibitor in the EAE mouse model of multiple sclerosis.

Phase 1: Disease Induction

Phase 2: Treatment

Phase 3: In-Life Assessment

Phase 4: Terminal Analysis

Induce EAE in Mice
(e.g., MOG35-55 peptide + CFA)

Administer Vehicle or
SphK2 Inhibitor (e.g., ABC294640)

Daily from Onset of Symptoms

Daily Clinical Scoring
(0-5 scale: paralysis, tail limpness)

Tissue Collection
(Spinal Cord, Brain)

Histology (H&E, LFB)
- Inflammation Score

- Demyelination Score

IHC/IF Staining
(Iba1, GFAP)

- Glial Activation

Biochemical Analysis
- Cytokine Levels (ELISA/qPCR)

- SphK2 Activity Assay
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Workflow for testing a SphK2 inhibitor in the EAE model.

Logical Relationship: The Duality of SphK2
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This diagram conceptualizes the factors that determine whether SphK2 signaling results in a

pro-inflammatory or a protective/anti-inflammatory outcome in the central nervous system.

Pro-Inflammatory Outcome Protective / Anti-Inflammatory Outcome

SphK2 Activity

↑ Nuclear S1P Pool
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Factors influencing the pro- vs. anti-inflammatory role of SphK2.

Conclusion and Future Directions
Sphingosine Kinase 2 is a multifaceted enzyme with a complex and pivotal role in the

neuroinflammatory processes underlying major neurodegenerative diseases. Its distinct
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subcellular localizations and context-dependent functions present both a challenge and an

opportunity for therapeutic intervention. While genetic knockout studies suggest a

neuroprotective role, pharmacological inhibition often points towards a pro-inflammatory

function, particularly in glial cells. This dichotomy highlights the need for therapeutic strategies

that can selectively target specific subcellular pools of SphK2 or its downstream effectors.

Future research should focus on:

Developing inhibitors with greater specificity for SphK2 over SphK1 and other kinases.

Elucidating the cell-type-specific roles of SphK2 in neurons versus microglia and astrocytes

during disease progression.

Investigating strategies to modulate the subcellular localization of SphK2 to favor its

neuroprotective functions over its pro-inflammatory activities.

A deeper understanding of these areas will be crucial for successfully translating the

modulation of SphK2 into effective therapies for neuroinflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 18 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31641049/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5883421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5883421/
https://researchers.mq.edu.au/en/publications/sphingosine-kinase-2-potentiates-amyloid-deposition-but-protects-/
https://www.researchgate.net/publication/352614076_Disregulated_Sphk1_Sphk2_and_their_receptors_in_the_brain_of_MPTP-induced_mouse_model_of_Parkinson's_disease
https://www.researchgate.net/figure/Disruption-of-SphK2-localization-within-neurons-in-AD-brain-a-Representative-confocal_fig5_324215304
https://pmc.ncbi.nlm.nih.gov/articles/PMC5716455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5716455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC555557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC555557/
https://www.researchgate.net/publication/330917444_Quantitative_Proteome_Analysis_of_Brain_Subregions_and_Spinal_Cord_from_Experimental_Autoimmune_Encephalomyelitis_Mice_by_TMT-Based_Mass_Spectrometry
https://www.benchchem.com/product/b12401688#role-of-sphk2-in-neuroinflammatory-diseases
https://www.benchchem.com/product/b12401688#role-of-sphk2-in-neuroinflammatory-diseases
https://www.benchchem.com/product/b12401688#role-of-sphk2-in-neuroinflammatory-diseases
https://www.benchchem.com/product/b12401688#role-of-sphk2-in-neuroinflammatory-diseases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12401688?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 18 / 18 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

